molecular formula C18H16BrClN4OS2 B2786383 N-(3-(1H-imidazol-1-yl)propyl)-N-(6-bromobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride CAS No. 1216906-95-4

N-(3-(1H-imidazol-1-yl)propyl)-N-(6-bromobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride

Cat. No.: B2786383
CAS No.: 1216906-95-4
M. Wt: 483.83
InChI Key: XAEVVEMXONPKMY-UHFFFAOYSA-N
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Description

This compound is a benzothiazole-thiophene carboxamide derivative with a bromine substituent at the 6-position of the benzothiazole ring and a 3-(1H-imidazol-1-yl)propyl side chain. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmacological studies. The bromine atom likely enhances electrophilic reactivity and binding affinity to biological targets, such as kinases or receptors .

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN4OS2.ClH/c19-13-4-5-14-16(11-13)26-18(21-14)23(17(24)15-3-1-10-25-15)8-2-7-22-9-6-20-12-22;/h1,3-6,9-12H,2,7-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAEVVEMXONPKMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)N(CCCN2C=CN=C2)C3=NC4=C(S3)C=C(C=C4)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(1H-imidazol-1-yl)propyl)-N-(6-bromobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a synthetic compound that integrates an imidazole moiety with a bromobenzo[d]thiazole framework. This unique structure suggests potential biological activities, particularly in the realms of antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C13H13BrN4SC_{13}H_{13}BrN_4S, with a molecular weight of approximately 337.24 g/mol. The presence of the bromine atom at the 6-position of the benzothiazole ring significantly influences its reactivity and biological interactions. Additionally, the imidazole group enhances its pharmacological potential by allowing interactions with various biological targets such as enzymes and receptors sensitive to nitrogen-containing compounds.

Antimicrobial Activity

Research has indicated that compounds containing imidazole and benzothiazole moieties exhibit diverse biological activities, including significant antimicrobial effects. For instance, studies have shown that similar compounds can inhibit specific bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Compound Type Target Bacteria Activity
Benzothiazole DerivativesE. coliModerate to high activity
Imidazole DerivativesS. aureusSignificant inhibition
Hybrid CompoundsVarious strainsBroad-spectrum activity

Anticancer Activity

The compound is also being investigated for its potential anticancer properties. Similar derivatives have shown promising results in inhibiting tumor growth in various cancer cell lines, including breast (MDA-MB-231) and liver (SK-Hep-1) cancers. The proposed mechanism includes modulation of signaling pathways involved in cell proliferation and apoptosis .

Case Studies and Research Findings

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of various thiazole derivatives against multiple strains, concluding that compounds with electron-withdrawing groups exhibited enhanced activity compared to those with electron-donating groups. This compound is hypothesized to follow this trend due to its structural characteristics .
  • Anticancer Screening : In vitro studies demonstrated that related benzothiazole compounds inhibited Raf-1 activity, which is crucial in cancer cell signaling pathways. The efficacy was attributed to the structural features that allow for effective binding to target proteins .
  • Mechanistic Insights : Interaction studies suggest that the compound may disrupt enzyme activities essential for bacterial survival, potentially leading to increased susceptibility in resistant strains .

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C18H17ClN4OS2C_{18}H_{17}ClN_{4}OS_{2}, with a molecular weight of 404.9 g/mol. Its structure includes a thiophene ring, imidazole moiety, and a benzothiazole derivative, which contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly its ability to inhibit cancer cell proliferation.

Case Study: In Vitro Antiproliferative Activity

A study examined the compound's effects on various cancer cell lines including HeLa (cervical carcinoma), CEM (human T-lymphocyte), and L1210 (murine leukemia). The results indicated significant antiproliferative activity with IC50 values suggesting effective cytotoxicity against these lines. For instance, one variant demonstrated an IC50 of 25.72 ± 3.95 μM against MCF cells, indicating its potential as an anticancer agent .

Anti-inflammatory Properties

In addition to its anticancer activity, this compound has also been investigated for anti-inflammatory effects.

Case Study: In Vivo Analgesic Activity

A separate investigation into the anti-inflammatory properties found that derivatives of the compound exhibited significant analgesic activity in animal models, outperforming standard anti-inflammatory drugs like diclofenac in reducing edema .

Synthesis and Derivatives

The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-N-(6-bromobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride has been achieved through various methods, including traditional organic synthesis and greener methodologies aimed at reducing environmental impact .

Synthesis Method Advantages Disadvantages
Traditional OrganicHigh yieldEnvironmental concerns
Green ChemistryEco-friendlyPotentially lower yields

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs differ in substituents on the benzothiazole ring, heterocyclic cores, or side chains. Below is a detailed comparison based on evidence:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Key Substituents/Features Pharmacological Relevance Reference
N-(3-(1H-imidazol-1-yl)propyl)-N-(6-bromobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride 6-bromo, thiophene carboxamide, imidazole-propyl chain Potential kinase inhibition; enhanced solubility via HCl salt
N-(6-Fluoro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide HCl 6-fluoro, benzodioxine carboxamide Improved metabolic stability due to fluorination; reduced steric hindrance
N-(3-(1H-Imidazol-1-yl)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride 6-ethoxy, thiophene carboxamide Increased lipophilicity; potential CNS penetration
N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride 4-methoxy, dual benzothiazole cores, dimethylamino-propyl chain Dual-targeting capability (e.g., enzyme dimer inhibition)

Key Observations

Substituent Effects on Bioactivity Bromine vs. Fluoro/Ethoxy: The 6-bromo group in the target compound provides strong electron-withdrawing effects, enhancing electrophilic interactions in binding pockets. In contrast, the 6-fluoro analog () offers metabolic stability via C-F bond resistance to oxidation, while the 6-ethoxy group () increases lipophilicity for membrane permeability . Thiophene vs.

Side Chain Modifications The 3-(1H-imidazol-1-yl)propyl chain is consistent across analogs, suggesting its role in protonation-dependent solubility or histidine mimicry in enzyme active sites.

Salt Forms and Solubility

  • All compounds are hydrochloride salts, ensuring aqueous solubility for in vitro assays. However, the ethoxy-substituted analog () may exhibit lower solubility in polar solvents compared to bromo/fluoro derivatives due to increased hydrophobicity .

Q & A

Basic Research Question

  • Storage conditions : Store at –20°C under inert gas (argon) in amber vials to prevent hydrolysis of the amide bond or bromine displacement .
  • Degradation monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect decomposition products .

How can computational modeling guide the design of derivatives with enhanced binding affinity?

Advanced Research Question

  • Docking studies : Use AutoDock Vina to model interactions between the compound’s thiophene/imidazole moieties and target proteins (e.g., EGFR kinase). Focus on hydrogen bonding with catalytic lysine residues and hydrophobic contacts .
  • QSAR analysis : Correlate substituent effects (e.g., bromine position) with bioactivity data to predict optimal modifications .

What strategies validate the compound’s mechanism of action in cellular models?

Advanced Research Question

  • Knockdown/knockout models : Use CRISPR-Cas9 to silence putative targets (e.g., PI3K) and assess rescue of phenotype upon compound treatment .
  • Biochemical assays : Measure downstream biomarkers (e.g., phosphorylated Akt for PI3K inhibition) via Western blot or flow cytometry .

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